molecular formula C16H19NO2 B14307742 Ethyl 1,2,4-trimethyl-5-phenyl-1H-pyrrole-3-carboxylate CAS No. 113859-95-3

Ethyl 1,2,4-trimethyl-5-phenyl-1H-pyrrole-3-carboxylate

Cat. No.: B14307742
CAS No.: 113859-95-3
M. Wt: 257.33 g/mol
InChI Key: WULMEQGFGYSIBV-UHFFFAOYSA-N
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Description

Ethyl 1,2,4-trimethyl-5-phenyl-1H-pyrrole-3-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom This specific compound is notable for its unique structural features, which include ethyl, methyl, and phenyl substituents attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1,2,4-trimethyl-5-phenyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with aniline derivatives under acidic conditions, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1,2,4-trimethyl-5-phenyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of functionalized pyrrole derivatives .

Scientific Research Applications

Ethyl 1,2,4-trimethyl-5-phenyl-1H-pyrrole-3-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 1,2,4-trimethyl-5-phenyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

CAS No.

113859-95-3

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

ethyl 1,2,4-trimethyl-5-phenylpyrrole-3-carboxylate

InChI

InChI=1S/C16H19NO2/c1-5-19-16(18)14-11(2)15(17(4)12(14)3)13-9-7-6-8-10-13/h6-10H,5H2,1-4H3

InChI Key

WULMEQGFGYSIBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1C)C2=CC=CC=C2)C)C

Origin of Product

United States

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